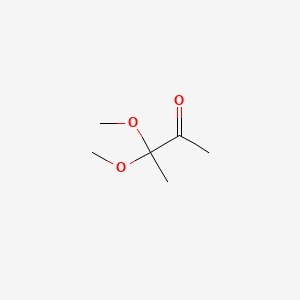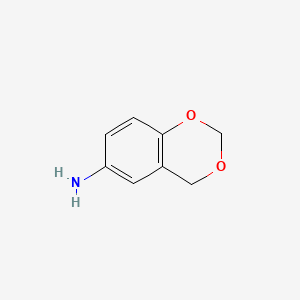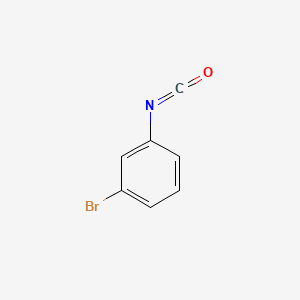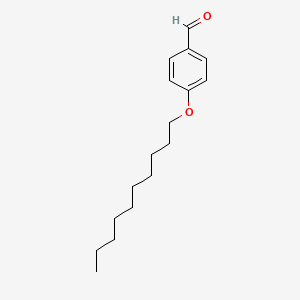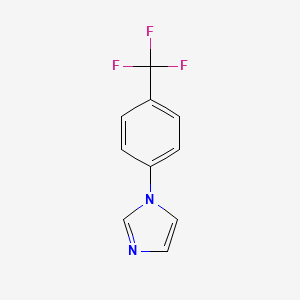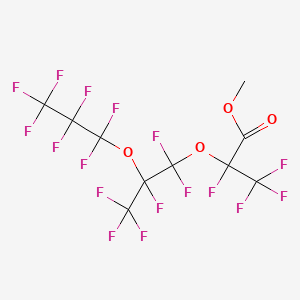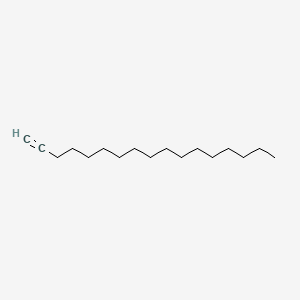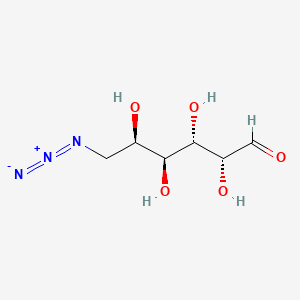
6-Azido-6-deoxy-D-galactose
Descripción general
Descripción
6-Azido-6-deoxy-D-galactose is a derivative of D-galactose where the hydroxyl group at the C-6 position is replaced by an azido group. This modification introduces a photolabile group that is useful for photoaffinity labeling of carbohydrate-binding proteins, as it can form covalent bonds with target molecules upon irradiation with light . The azido group also allows for bio-orthogonal chemical reactions, such as the Huisgen [3+2] cycloaddition, which is a click chemistry reaction used to conjugate various molecules in a highly specific manner .
Synthesis Analysis
The synthesis of 6-azido-6-deoxy-D-galactose involves the preparation of photolabile 6-C-azi-6-deoxy-D-galactopyranose and its methyl glycosides . The process starts with the protection of the hydroxyl groups, followed by the substitution of the hydroxyl group at the C-6 position with an azido group. The protective groups are then removed to yield the final azido sugar. This synthetic route is crucial for producing compounds that can be used for the selective labeling of carbohydrate-binding proteins.
Molecular Structure Analysis
The molecular structure of 6-azido-6-deoxy-D-galactose in its crystalline form is that of 6-azido-6-deoxy-α-L-galactopyranose monohydrate. It adopts a chair conformation, which is common for pyranose sugars. The structure is stabilized by hydrogen-bonded chains, with each molecule acting as both a donor and acceptor of hydrogen bonds. The absolute configuration of the compound was determined using 1-azido-1-deoxy-D-galactitol as the starting material .
Chemical Reactions Analysis
6-Azido-6-deoxy-D-galactose can participate in various chemical reactions due to the presence of the azido group and the hemiacetal functionality. The azido group can undergo bio-orthogonal reactions such as the Huisgen cycloaddition, while the hemiacetal can react with nucleophiles, leading to the formation of oximes and other derivatives. The reactivity of 6-azido-6-deoxy-D-galactose towards electrophilic addition is higher than that of glucose derivatives, which is attributed to a larger population of acyclic forms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-azido-6-deoxy-D-galactose derivatives are influenced by the azido group and the overall molecular structure. For instance, mesomorphic derivatives of 6-amino-6-deoxy-D-galactose, which can be synthesized from 6-azido-6-deoxy-D-galactose by reduction of the azido group to an amino group, exhibit liquid crystalline phases. These phases include a monotropic hexagonal columnar disordered phase and a rectangular columnar disordered phase, which are determined by the length of the alkyl chains attached to the sugar molecule .
Aplicaciones Científicas De Investigación
1. Chemical Structure and Properties
6-Azido-6-deoxy-D-galactose, when in aqueous solution, exists in equilibrium between the open-chain, furanose, and pyranose forms. However, it crystallizes exclusively as 6-azido-6-deoxy-α-l-galactopyranose monohydrate. The structure forms hydrogen-bonded chains, each molecule acting as both a donor and acceptor of five hydrogen bonds. This provides insights into its interaction potential in various chemical and biological processes (Booth et al., 2008).
2. Mutagenic Activity in Bacteria
6-Azido-6-deoxy derivatives of various sugars, including D-galactose, have been shown to be mutagenic in Salmonella typhimurium strains. These compounds' mutagenicity is similar to that induced by sodium azide and is independent of external activation. Interestingly, the specific mutagenicity of these compounds can be influenced by the presence of non-azido structural analogs in the medium, suggesting competitive interactions in transmembrane transport or metabolic pathways (Juříček et al., 1991).
3. Role in Synthesis of Polyamides
The compound has been used in the synthesis of 6-amino-6-deoxy-2,3,4,5-tetra-O-methyl-D-galactonic acid, a precursor for stereoregular polyamides. This demonstrates its utility in complex organic synthesis processes, highlighting its versatility as a building block in material science (Zaliz & Varela, 2001).
4. Application in Nucleoside Analogs
6-Azido-6-deoxy-gluco-(galacto)pyranose derivatives have been utilized to obtain reversed nucleoside analogs. These compounds, when deprotected, can spontaneously cyclize, forming bonds between nitrogen and the anomeric carbon of the sugar. Such compounds have potential applications in medicinal chemistry, particularly in the development of novel nucleoside analogs (Vanbaelinghem et al., 1999).
5. Use in Glycosidase Screening
Azide- and amine-substituted sugars, including derivatives of galactose, have been synthesized for use as tools in biological systems and in assembling derivative libraries. These compounds serve as substrates in high-throughput screens to identify glycosidases capable of processing modified sugars, demonstrating their applicability in enzymology and drug discovery (Chen & Withers, 2018).
6. Implications in Cell Surface Modification
In studies on L1210 leukemia cells, 6-deoxy-6-fluoro-D-galactose, a related analogue, specifically inhibited the incorporation of D-galactose into glycoconjugates. This indicates that similar analogs, including 6-azido-6-deoxy-D-galactose, may play a role in altering cellular glycoconjugate biosynthesis, thus impacting cell surface structure and function (Morin et al., 1983).
Mecanismo De Acción
Target of Action
The primary targets of 6-Azido-6-deoxy-D-galactose (6AzGal) are glucose transporters (GLUTs) found in cells . GLUTs are proteins that facilitate glucose influx to satisfy the energy demand in metabolically active cells .
Mode of Action
6AzGal interacts with its targets, the GLUTs, through a process known as GLUT-mediated uptake . This compound is taken up by the cells via the GLUTs, similar to how glucose is absorbed .
Biochemical Pathways
Once inside the cell, 6AzGal can be used as a substrate by galactotransferase . This enzyme transfers the terminal galactose moiety of UDP-6-azido-6-deoxy-D-galactose to lactosyl-acceptors . This process is part of the glycosylation-related processes, which are crucial for various cellular functions .
Pharmacokinetics
It’s known that 6azgal displays glucose-like physicochemical properties , suggesting that it might have similar ADME properties to glucose.
Result of Action
The action of 6AzGal allows for the high-throughput measurement of glucose uptake with minimal perturbation of GLUT activity and low non-specific cellular adsorption . This is particularly useful in accurately analyzing glucose uptake at the single-cell level, both ex vivo and in vivo .
Action Environment
The action, efficacy, and stability of 6AzGal can be influenced by various environmental factors. For instance, its storage conditions should be at -20°C, and it should be kept away from high temperature and humid environments . More research is needed to fully understand how other environmental factors might influence the action of 6AzGal.
Safety and Hazards
Direcciones Futuras
The use of 6-Azido-6-deoxy-D-galactose as a metabolic reporter could potentially allow for the characterization of impaired functions of the galactose metabolism in the Leloir pathway under certain conditions, such as galactosemias . This could open up new avenues for research and therapeutic interventions.
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJIJWKSGKYTQ-DPYQTVNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031769 | |
| Record name | 6-Azido-6-deoxy-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azido-6-deoxy-D-galactose | |
CAS RN |
66927-03-5 | |
| Record name | 6-Azido-6-deoxy-D-galactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066927035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Azido-6-deoxy-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Azido-6-deoxy-D-galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








